2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2320817-05-6
VCID: VC5539749
InChI: InChI=1S/C14H21N3O/c1-10-16-13-4-2-3-12(13)14(17-10)15-9-11-5-7-18-8-6-11/h11H,2-9H2,1H3,(H,15,16,17)
SMILES: CC1=NC2=C(CCC2)C(=N1)NCC3CCOCC3
Molecular Formula: C14H21N3O
Molecular Weight: 247.342

2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

CAS No.: 2320817-05-6

Cat. No.: VC5539749

Molecular Formula: C14H21N3O

Molecular Weight: 247.342

* For research use only. Not for human or veterinary use.

2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine - 2320817-05-6

Specification

CAS No. 2320817-05-6
Molecular Formula C14H21N3O
Molecular Weight 247.342
IUPAC Name 2-methyl-N-(oxan-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Standard InChI InChI=1S/C14H21N3O/c1-10-16-13-4-2-3-12(13)14(17-10)15-9-11-5-7-18-8-6-11/h11H,2-9H2,1H3,(H,15,16,17)
Standard InChI Key OEEUFCHTVPKWMQ-UHFFFAOYSA-N
SMILES CC1=NC2=C(CCC2)C(=N1)NCC3CCOCC3

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a fused bicyclic system comprising a cyclopentane ring (6,7-dihydro-5H-cyclopenta) and a pyrimidine ring (pyrimidin-4-amine). Key substituents include:

  • A methyl group at position 2 of the pyrimidine ring.

  • An N-((tetrahydro-2H-pyran-4-yl)methyl) group at the 4-amine position.

The tetrahydropyran (THP) moiety introduces a heterocyclic oxygen atom, enhancing solubility and bioavailability compared to purely hydrocarbon analogs .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₂N₃O
Molecular Weight248.35 g/mol
IUPAC Name2-methyl-N-[(oxan-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
SMILESCC1=NC2=C(CCC2)N=C(NCCOC3CCOCC3)N1

Synthesis Pathways

While direct synthesis data for this compound are unavailable, analogous cyclopenta[d]pyrimidines are typically synthesized via:

  • Cyclocondensation reactions: For example, reacting cyclopentanone derivatives with thioureas or guanidines to form the pyrimidine core .

  • Substituent introduction: Alkylation or nucleophilic substitution at the 4-amine position, as seen in the attachment of tetrahydropyran-methyl groups in related amines .

Physicochemical Properties

Predicted Properties

Based on structural analogs :

Table 2: Physicochemical Profile

PropertyValue
LogP (Partition Coeff.)2.1 ± 0.3
Water Solubility~50 µg/mL (moderate)
pKa (Basic Amine)8.9 ± 0.2
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors4 (2N, 1O, 1N)

The THP group likely reduces crystallinity compared to non-oxygenated analogs, improving formulation stability .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes for N-alkylation of the 4-amine position.

  • In vitro profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify lead targets.

  • ADMET studies: Assess metabolic stability using liver microsome assays and plasma protein binding.

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